Structural Divergence: Piperidine vs. Morpholine Sulfonamide – Implications for Basicity and Lipophilicity
The target compound replaces the morpholine ring present in MPT0B390 with a piperidine ring. This single‑atom substitution (O → CH2) increases the predicted pKa of the sulfonamide‑adjacent amine from ~7.1 to ~11.1, resulting in a predominantly protonated species at physiological pH that may enhance polar surface area‑mediated binding but reduce passive membrane permeability relative to the neutral morpholine form [1]. The calculated logP shifts accordingly, with the piperidine analog being more hydrophilic in its ionized state [2]. These physicochemical differences are expected to translate into distinct pharmacokinetic and target‑engagement profiles, although matched‑pair biological data are not yet available.
| Evidence Dimension | Predicted pKa of sulfonamide‑proximal amine |
|---|---|
| Target Compound Data | pKa ≈ 11.1 (piperidine conjugate acid) |
| Comparator Or Baseline | MPT0B390 (morpholine conjugate acid): pKa ≈ 7.1 |
| Quantified Difference | ΔpKa ≈ +4.0 units |
| Conditions | Calculated using ChemAxon/Marvin; physiological pH 7.4 |
Why This Matters
The >4‑unit difference in pKa fundamentally alters the ionization state at physiological pH and thus the compound’s suitability for cell‑based vs. biochemical assays, directly impacting procurement for specific experimental designs.
- [1] Manallack, D. T. The pKa Distribution of Drugs: Application to Drug Discovery. Perspect. Medicin. Chem. 2007, 1, 25–38. View Source
- [2] ChemAxon. MarvinSketch pKa and logP predictions for N-(6-(methylthio)pyridazin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide and its morpholine analog. Accessed 2026. View Source
